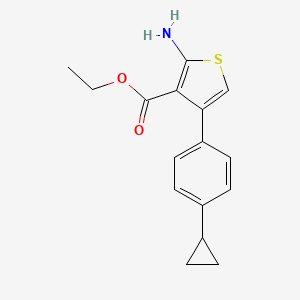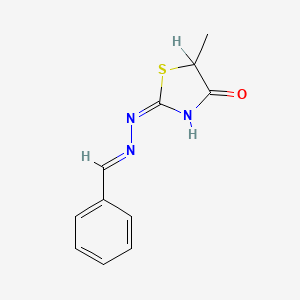![molecular formula C13H14N4O4S2 B6091025 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6091025.png)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Méthodes De Préparation
The synthesis of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves several steps. One common method starts with the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol. This reaction produces ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate .
The ethyl ester is then reacted with various amines, such as methylamine, benzylamine, and amines of the adamantane series, to yield the corresponding acetamides . The reactions are typically carried out in ethanol, and the conditions may vary depending on the specific amine used. For example, the reaction with hydrazine hydrate is performed in boiling ethanol, while the reaction with aniline requires heating in boiling ethanol .
Analyse Des Réactions Chimiques
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including substitution and addition reactions. Some common reagents and conditions used in these reactions include:
Substitution Reactions: The compound can undergo substitution reactions with hydrazine hydrate and aniline, resulting in the formation of 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively.
Addition Reactions: The ethyl ester intermediate can react with aliphatic amines to form the corresponding acetamides.
The major products formed from these reactions include 2-hydrazinyl-6-methylpyrimidin-4(3H)-one and 2-anilino-6-methylpyrimidin-4(3H)-one .
Applications De Recherche Scientifique
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Anticancer Research: Pyrimidine derivatives, including this compound, have been found to exhibit anticancer activity.
Antitubercular Research: The compound has shown potential in antitubercular research.
Anti-HIV Research: Modified pyrimidine nucleosides, including derivatives of this compound, have demonstrated anti-HIV activity.
Anticonvulsant Activity: S-alkyl derivatives of 6-methyl-2-thiouracil, a precursor in the synthesis of this compound, have been found to possess anticonvulsant activity.
Mécanisme D'action
The mechanism of action of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with nucleic acids and enzymes involved in DNA and RNA synthesis. The compound’s anticancer and antiviral activities are likely due to its ability to inhibit the replication of cancer cells and viruses by interfering with nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide can be compared with other pyrimidine derivatives, such as:
6-methyl-2-thiouracil: A precursor in the synthesis of the compound, known for its anticonvulsant activity.
2-hydrazinyl-6-methylpyrimidin-4(3H)-one: A product of the compound’s reaction with hydrazine hydrate, exhibiting similar biological activities.
2-anilino-6-methylpyrimidin-4(3H)-one: A product of the compound’s reaction with aniline, also showing similar biological activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Propriétés
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c1-8-6-11(18)17-13(15-8)22-7-12(19)16-9-2-4-10(5-3-9)23(14,20)21/h2-6H,7H2,1H3,(H,16,19)(H2,14,20,21)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODUHUPZLCAWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B6090947.png)

![3-{1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6090950.png)
![10-[3-(1-piperidinyl)propanoyl]-2-(trifluoromethyl)-10H-phenothiazine hydrochloride](/img/structure/B6090953.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6090960.png)
![5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B6090967.png)
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6090973.png)

![4-(3,4-Dimethylphenyl)-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B6090987.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4,5-trimethoxybenzamide](/img/structure/B6090990.png)

![3-chloro-4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline](/img/structure/B6091010.png)
![N-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B6091015.png)

